2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-7-11(8-4-2-3-5-9(8)15-7)10(19)6-20-13-16-12(14)17-18-13/h2-5,15H,6H2,1H3,(H3,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSBIQIJCZTHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one is a novel triazole-thiazole hybrid that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 227.29 g/mol . The structure features a triazole moiety linked to an indole ring through a sulfur-containing group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₅S |
| Molecular Weight | 227.29 g/mol |
| CAS Number | 338751-47-6 |
| LogP | 0.58378 |
| PSA | 116.68 Ų |
Anticancer Activity
Research has indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to our compound showed promising results against various cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116) with IC50 values ranging from 6.2 µM to 43.4 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a notable study, a derivative of the compound was tested against human glioblastoma cells, showing an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This suggests that the compound may exert its effects through enhanced cellular uptake and interaction with critical regulatory proteins involved in cell survival pathways .
Antimicrobial Activity
The compound's triazole structure also suggests potential antimicrobial properties. Triazoles are known for their effectiveness against fungal infections and have been explored as antibacterial agents as well. Research indicates that similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of triazole-thiazole hybrids is often influenced by their structural components:
- Triazole Ring: Essential for interaction with biological targets.
- Indole Moiety: Contributes to the lipophilicity and enhances permeability across cell membranes.
- Sulfur Group: Plays a crucial role in the redox activity and may facilitate interactions with thiol-containing biomolecules.
Comparison with Similar Compounds
Research Implications
- Drug Design: The 5-amino-triazole moiety in the target compound offers a strategic site for derivatization to optimize solubility and binding affinity.
- Limitations: Lack of direct bioactivity data for the target compound necessitates further studies. Contradictions in substituent effects (e.g., chloro vs. amino groups) highlight the need for structure-activity relationship (SAR) analyses.
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole thione + Chloroacetamide | DMF | 80–100 | 65–75 | |
| Indole ketone + Bromoethyl triazole | Ethanol | Reflux | 70–80 |
Basic: How is the compound structurally characterized?
Answer:
Structural confirmation relies on:
Q. Example Crystallographic Data :
- Space group: P 1 (for analogous triazole-indole derivatives) .
- Key bond lengths: C–S (1.76–1.82 Å), N–N (1.35–1.40 Å) .
Advanced: How can synthesis be optimized to minimize side products?
Answer:
Optimization strategies include:
Q. Table 2: Impact of Catalysts on Yield
| Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| None | DMF | 60 | 85% |
| KCO | Acetonitrile | 78 | 95% |
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Contradictions often arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
- Structural analogs : Compare with derivatives (e.g., chloro vs. methyl substituents) to isolate structure-activity relationships .
Q. Case Study :
- A study reported IC = 12 µM (anti-cancer) vs. IC = 45 µM in another. Re-analysis revealed differences in cell line viability assays (MTT vs. ATP luminescence) .
Advanced: How to elucidate the mechanism of action for observed bioactivity?
Answer:
Mechanistic studies employ:
- Molecular docking : Predict binding to targets like cytochrome P450 or tubulin using AutoDock Vina .
- Enzyme inhibition assays : Measure activity against CYP3A4 or kinases to identify inhibitory pathways .
- Receptor profiling : Radioligand binding assays (e.g., for serotonin receptors due to indole moiety) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
